![molecular formula C8H6ClNO B7904473 3-(Chloromethyl)benzo[d]isoxazole](/img/structure/B7904473.png)
3-(Chloromethyl)benzo[d]isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)benzo[d]isoxazole is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ortho-nitrobenzyl chloride with hydroxylamine hydrochloride, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. The choice of catalysts and reaction conditions is optimized to minimize costs and environmental impact .
化学反应分析
Types of Reactions
3-(Chloromethyl)benzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and amines.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines and alcohols.
科学研究应用
Chemistry
3-(Chloromethyl)benzo[d]isoxazole is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for constructing diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with various biological targets .
Medicine
Its derivatives have shown promise in treating conditions such as inflammation, cancer, and bacterial infections .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties .
作用机制
The mechanism of action of 3-(Chloromethyl)benzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding, it can act as an agonist or antagonist, influencing cellular signaling pathways .
相似化合物的比较
Similar Compounds
Isoxazole: A parent compound with similar structural features but lacks the chloromethyl group.
Benzo[d]isoxazole: Similar structure but without the chloromethyl substitution.
3-(Bromomethyl)benzo[d]isoxazole: Similar compound with a bromomethyl group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)benzo[d]isoxazole is unique due to its specific reactivity and the presence of the chloromethyl group, which allows for a wide range of chemical modifications. This makes it a versatile compound in synthetic chemistry and drug development .
属性
IUPAC Name |
3-(chloromethyl)-1,2-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPQPGXMMWKUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 8-hydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B7904395.png)
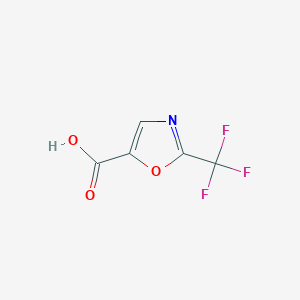
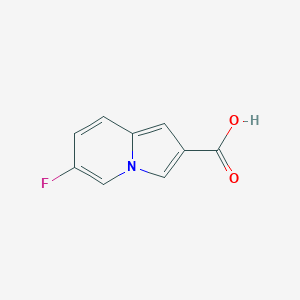
![C-(3-Bromo-[1,2,4]oxadiazol-5-yl)-methylamine](/img/structure/B7904415.png)
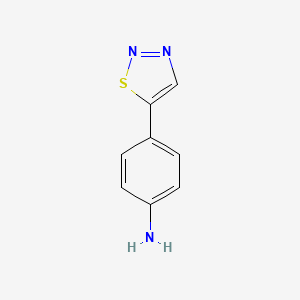
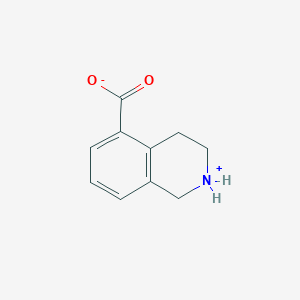
![2-{Furo[2,3-c]pyridin-2-yl}acetic acid](/img/structure/B7904420.png)
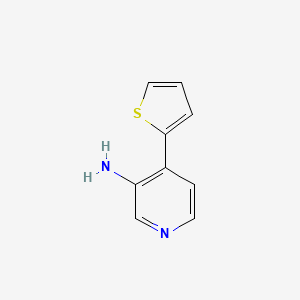
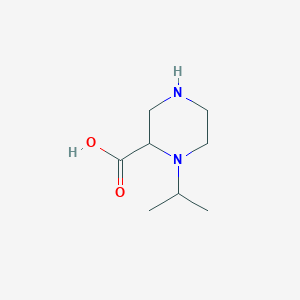
![5-Chloroisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B7904445.png)
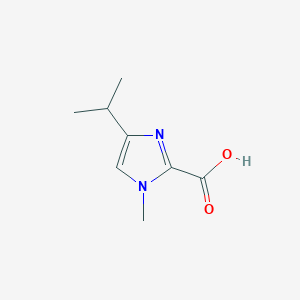
![Thieno[2,3-b]furan-5-carboxylic acid](/img/structure/B7904458.png)
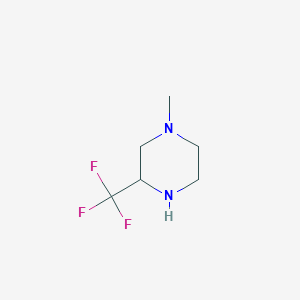
![1-Azaspiro[5.5]undecan-4-one](/img/structure/B7904481.png)
